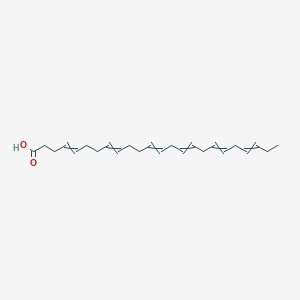
Tetracosa-4,8,12,15,18,21-hexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very long-chain polyunsaturated fatty acidThis compound is highly hydrophobic, practically insoluble in water, and relatively neutral .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linolenic acid through a series of elongation and Δ6-desaturation reactions . These reactions are often catalyzed by specific enzymes in biological systems, but can also be achieved through chemical synthesis in the laboratory.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the availability of natural sources. It is often extracted from marine oils, such as those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver oils . These sources are rich in very long-chain polyunsaturated fatty acids, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-4,8,12,15,18,21-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Tetracosa-4,8,12,15,18,21-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain polyunsaturated fatty acids.
Biology: It plays a role in the structure and function of cell membranes, particularly in the retina and brain.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals
Mécanisme D'action
The mechanism of action of tetracosa-4,8,12,15,18,21-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Tetracosa-4,8,12,15,18,21-hexaenoic acid is unique among very long-chain polyunsaturated fatty acids due to its specific structure and properties. Similar compounds include:
Docosahexaenoic acid (DHA): Another very long-chain polyunsaturated fatty acid with six double bonds, but with a shorter chain length (22 carbons).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds and a chain length of 20 carbons.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds and a chain length of 20 carbons
This compound is distinguished by its longer chain length and higher degree of unsaturation, which confer unique physical and chemical properties.
Propriétés
Numéro CAS |
639855-85-9 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
tetracosa-4,8,12,15,18,21-hexaenoic acid |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26) |
Clé InChI |
YOWPDSQEIZPPKN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
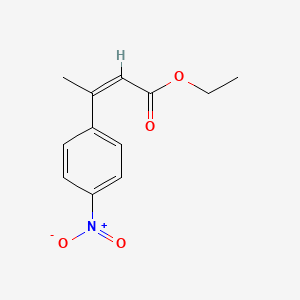
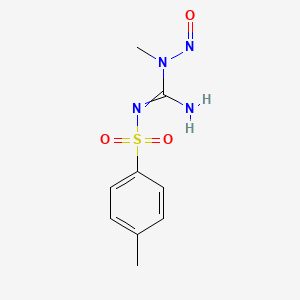
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
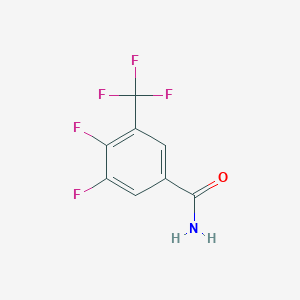
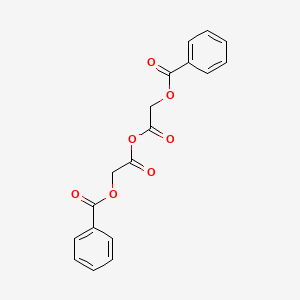
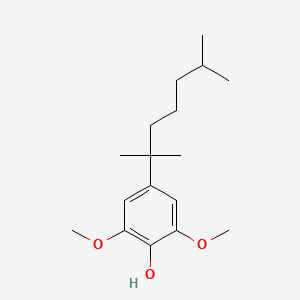
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

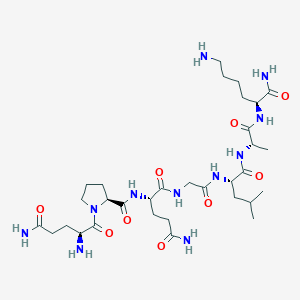
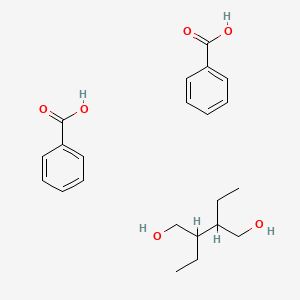
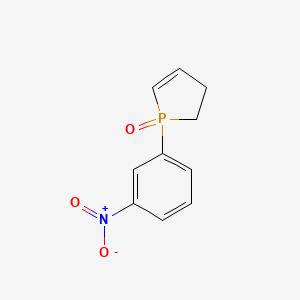
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
